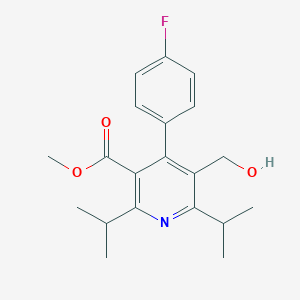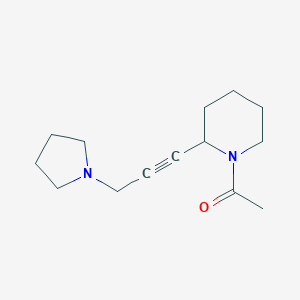
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, also known as ACPP, is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPP is a potent dopamine transporter blocker that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been used in the study of the brain's reward system and the role of dopamine in addiction.
Mecanismo De Acción
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, which is why 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been studied for its potential use in the treatment of addiction.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, pleasure, and reward. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have an impact on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. One area of interest is the development of new compounds that are more selective and less toxic than 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. Another area of interest is the study of the long-term effects of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine on the brain and behavior. Additionally, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine could be studied in combination with other drugs to determine its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It is a potent dopamine transporter blocker that has been shown to have various biochemical and physiological effects on the brain. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain and behavior.
Métodos De Síntesis
The synthesis of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine involves the reaction of 1-acetyl-2-bromo-3-(3-pyrrolidino-1-propynyl)piperidine with sodium iodide in the presence of copper powder. This method results in the formation of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine in high yield and purity.
Propiedades
Número CAS |
102135-82-0 |
|---|---|
Nombre del producto |
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine |
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-[2-(3-pyrrolidin-1-ylprop-1-ynyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N2O/c1-13(17)16-12-3-2-7-14(16)8-6-11-15-9-4-5-10-15/h14H,2-5,7,9-12H2,1H3 |
Clave InChI |
DSPDJPFEBQTXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
SMILES canónico |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
Sinónimos |
1-acetyl-2-(3-pyrrolidino-1-propynyl)piperidine PCA 10 PCA-10 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
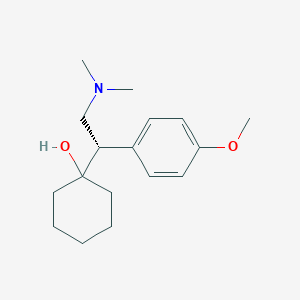
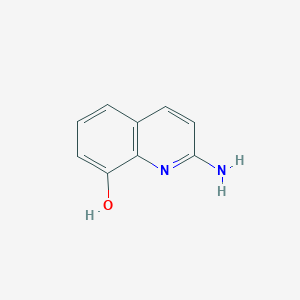
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
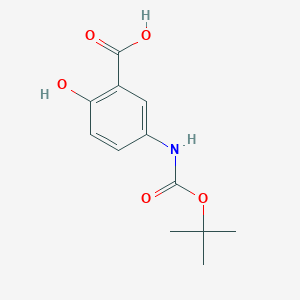
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
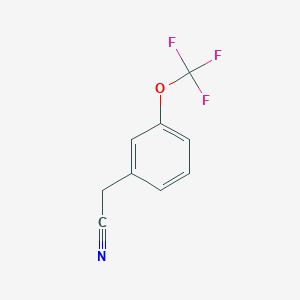
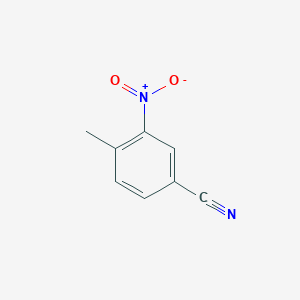

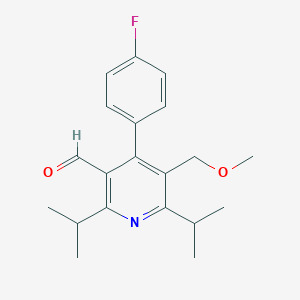
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
